molecular formula C20H18N4O3 B14935809 N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14935809
M. Wt: 362.4 g/mol
InChI Key: DJWHZKDUQJAUAT-UHFFFAOYSA-N
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Description

N-(2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide is a hybrid molecule combining a quinoxalin-2-one core linked via an ethyl group to a 1-methylindole-2-carboxamide moiety. The quinoxalinone ring contributes hydrogen-bonding capabilities through its 3-hydroxy and 2-oxo groups, while the indole carboxamide introduces steric and electronic diversity.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H18N4O3/c1-23-15-8-4-2-6-13(15)12-17(23)18(25)21-10-11-24-16-9-5-3-7-14(16)22-19(26)20(24)27/h2-9,12H,10-11H2,1H3,(H,21,25)(H,22,26)

InChI Key

DJWHZKDUQJAUAT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

Comparison with Similar Compounds

Quinoxalinone Derivatives with Acetylhydrazine/Thiazolidinone Moieties ()

Compounds 4j, 4k, 4l, and 5a-l feature a 3-methyl-2-oxoquinoxaline core modified with acetylhydrazine or thiazolidinone groups. Key distinctions from the target compound include:

  • Substituents: The target compound has a 3-hydroxy group on the quinoxalinone, whereas these derivatives have 3-methyl or halogenated aryl groups (e.g., 4-methoxy in 4j, 2-fluoro in 4k). These substituents influence solubility and reactivity.

Indole Carboxamide Derivatives with Pyrrolidinone/Cyano Groups ()

The patent compound N-[(2S)-1-({(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide shares the indole-2-carboxamide motif but differs critically:

  • Structural Complexity: The target compound lacks the pyrrolidinone and cyano groups present in the patent compound, which may enhance binding specificity in protease inhibition (implied by the stereochemical complexity).
  • Synthesis : The patent compound uses sequential ammonia-mediated coupling and phosphoryl chloride reactions, highlighting the need for precise temperature control (-35°C) and protecting groups, whereas the target’s synthesis (if analogous) might prioritize simpler amide bond formation .

Indole Derivatives with Formimidate/Cyano Substituents ()

Ethyl N-(3-cyano-1H-indol-2-yl)formimidate demonstrates the impact of indole substituents:

  • Functional Groups: The cyano and formimidate groups in this derivative contrast with the 1-methyl and carboxamide groups in the target. Such differences affect electronic properties (e.g., electron-withdrawing vs. donating effects) and steric bulk.
  • Applications: emphasizes indole derivatives’ roles in anticancer research, suggesting that the target compound’s hydroxy-quinoxalinone moiety could synergize with the indole carboxamide for dual-targeting activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves refluxing intermediates like 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones or arylthioureas in acetic acid with sodium acetate as a catalyst. For example, refluxing at 100°C for 3–5 hours in acetic acid yields crystalline precipitates, which are purified via recrystallization from DMF/acetic acid mixtures . Variations in stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) and extended reflux times (up to 5 hours) improve yields but may require post-synthesis washing with ethanol/diethyl ether to remove acetic acid residues.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Multi-technique validation is critical:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for quinoxalinone and indole carboxamide) .
  • ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups on indole at δ ~3.7 ppm, hydroxyquinoxaline protons at δ ~10–12 ppm) .
  • Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • Elemental analysis validates purity (>95%) .

Q. How can researchers ensure high purity (>95%) of the compound during synthesis, and what analytical methods are recommended?

  • Methodological Answer :

  • Recrystallization : Use DMF/acetic acid (1:1) to remove byproducts .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates isomers .
  • Analytical QC :
  • HPLC with C18 columns (acetonitrile/water mobile phase) monitors purity .
  • TLC (Rf comparison) ensures reaction completion .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in pharmacological evaluations, such as discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer :

  • Dose-Response Calibration : Adjust in vivo doses to account for metabolic clearance (e.g., Carrageenan-induced rat models require 10–50 mg/kg doses to match in vitro IC50 values) .
  • Bioavailability Studies : Measure plasma concentrations via LC-MS to correlate efficacy with pharmacokinetic parameters (e.g., AUC, Cmax) .
  • Metabolite Profiling : Identify active/toxic metabolites using hepatic microsomal assays .

Q. How does molecular docking predict the interaction of this compound with biological targets, and what validation methods are used?

  • Methodological Answer :

  • Target Selection : Prioritize receptors like mycobacterial enzymes (for anti-TB activity) or inflammatory mediators (COX-2, TNF-α) based on structural homology .
  • Docking Workflow :
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (e.g., ΔG ≤ -8.0 kcal/mol suggests strong binding) .
  • Validation : Compare docking poses with X-ray co-crystallized ligands (RMSD < 2.0 Å) .
  • In Vitro Assays : Validate predictions with enzyme inhibition assays (e.g., IC50 determination via fluorescence quenching) .

Q. What in vitro models are appropriate for assessing the compound's metabolic stability and potential toxicity?

  • Methodological Answer :

  • Metabolic Stability :
  • Hepatocyte Incubations : Measure parent compound depletion over 60 minutes (t1/2 > 30 min indicates stability) .
  • CYP450 Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
  • Toxicity Profiling :
  • MTT Assays : Evaluate cytotoxicity in HepG2 cells (IC50 > 50 µM suggests low risk) .
  • hERG Binding : Patch-clamp assays to assess cardiac liability (IC50 > 10 µM preferred) .

Q. How can X-ray crystallography elucidate the supramolecular assembly and conformational dynamics of this compound?

  • Methodological Answer :

  • Cocrystal Design : Co-crystallize with aminobenzothiazole derivatives to stabilize lattice packing (e.g., hydrogen-bonded networks between indole NH and benzothiazole N) .
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) structures .
  • Conformational Analysis : Compare crystal structures with DFT-optimized geometries (RMSD < 0.1 Å confirms rigidity) .

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